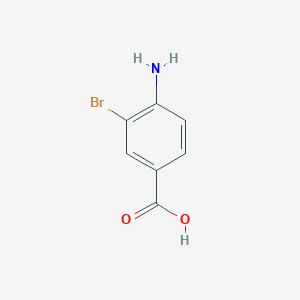

4-Amino-3-bromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43549. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIVZIVVJNFTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286040 | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-37-1 | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6311-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromobenzoic acid, with the CAS number 6311-37-1 , is an aromatic amino acid derivative that serves as a versatile and crucial building block in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring both an amino and a carboxylic acid group, along with a bromine substituent, imparts unique reactivity that makes it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and drug development.

This compound is particularly significant as an intermediate in the creation of various pharmaceuticals, including anti-inflammatory and analgesic agents.[1][2] Beyond the pharmaceutical industry, it finds applications in the synthesis of dyes and pigments, agrochemicals like herbicides and pesticides, and in material science for formulating polymers and resins.[1][2] Researchers also utilize this compound in biochemical studies, particularly those involving enzyme inhibition and protein interactions.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6311-37-1 | [1][3][4][5] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Bromo-4-aminobenzoic acid, 4-Amino-3-bromobenzioc acid | [1][3] |

| Appearance | White to tan or light yellow crystal powder | [1][5] |

| Melting Point | 207-214 °C, 211-215 °C, 213 °C | [1][4][6] |

| Purity | ≥ 97% (HPLC) | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)N | [3][4] |

| InChI | InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | [3][4] |

| InChIKey | BFIVZIVVJNFTIQ-UHFFFAOYSA-N | [3][4] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 4-aminobenzoic acid. Below are detailed experimental protocols for two common methods.

Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in a suitable solvent.

Experimental Protocol:

-

Dissolution: Dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).

-

Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (100 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield this compound.[5]

-

Confirmation: The structure can be confirmed by ¹H NMR spectroscopy.[5]

Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide

This protocol offers an alternative route using a combination of ammonium bromide and hydrogen peroxide in an acidic medium.

Experimental Protocol:

-

Initial Mixture: In a 25 mL flask, charge 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.016 mol) with 15 mL of acetic acid.[7][8]

-

Addition of Oxidant: Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[7][8]

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Settling: Stop the stirring and allow the precipitate to settle.

-

Isolation and Recrystallization: Filter the obtained precipitate, wash it with water, and recrystallize from a dichloromethane (B109758) and methanol (B129727) mixture for further purification, particularly for applications like X-ray crystallography.[7][8]

References

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. This compound | 6311-37-1 | FA55495 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 6311-37-1 [sigmaaldrich.com]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Amino-3-bromobenzoic acid, a versatile intermediate in pharmaceutical and chemical research.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₆BrNO₂, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group and a bromine atom on the benzoic acid backbone, makes it a valuable building block in organic synthesis.

The molecular weight of this compound is 216.03 g/mol [1][2][3][4][5]. This value is derived from the atomic weights of its constituent elements: carbon, hydrogen, bromine, nitrogen, and oxygen.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 216.03 g/mol | [1][2][3][4] |

| Exact Mass | 214.95819 Da | [2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4] |

| CAS Number | 6311-37-1 | [2][3][4] |

| Melting Point | 211-215 °C | [4] |

| Density (Predicted) | 1.793 g/cm³ | [4] |

| Boiling Point (Predicted) | 368.5 °C | [4] |

| Flash Point | 176.7 °C | [4] |

| XLogP3-AA | 1.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following protocols are based on established synthetic and analytical methods.

Synthesis of this compound

Method 1: Bromination using N-Bromosuccinimide (NBS) [6]

This protocol describes the direct bromination of 4-aminobenzoic acid.

-

Dissolution: Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the solution, add 100 mmol of N-bromosuccinimide (NBS).

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield this compound. The reported yield for this method is approximately 70%.

Method 2: Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide [7]

This method provides an alternative route for bromination.

-

Preparation of Reaction Mixture: In a 25 mL flask, combine 2 g (0.0146 mol) of 4-aminobenzoic acid and 1.5 g (0.016 mol) of ammonium bromide in 15 mL of acetic acid.

-

Addition of Oxidant: Add 0.545 g (0.016 mol) of hydrogen peroxide dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Isolation: Stop the stirring and allow the precipitate to settle.

-

Purification: Filter the obtained precipitate and wash it with water. For X-ray quality crystals, recrystallization can be performed using a dichloromethane (B109758) and methanol (B129727) solvent system.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

¹H NMR is a powerful tool for confirming the structure of the synthesized product.

-

Sample Preparation: Prepare a sample by dissolving a small amount of the dried product in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Spectral Analysis: The expected signals for this compound in DMSO-d₆ are: δ 6.10 (s, 2H, -NH₂), 6.78 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 12.39 (br s, 1H, -COOH).

Single-Crystal X-ray Diffraction [7]

This technique provides definitive structural elucidation and information on the crystalline packing.

-

Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a dichloromethane and methanol solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 296 K).

-

Structure Solution and Refinement: Solve the crystal structure using appropriate software to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides essential technical information for professionals working with this compound. The compound's defined molecular weight and established synthetic routes make it a reliable intermediate for various research and development endeavors, including the synthesis of anti-inflammatory agents, dyes, and other specialty chemicals.[3][8]

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chembk.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 6311-37-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Amino-3-bromobenzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutic agents.[1] This document collates essential data, outlines detailed experimental methodologies, and presents a visual representation of its synthesis workflow to support research and development activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂.[2] Its structure, featuring an amino group and a bromine atom on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | PubChem[2] |

| Molecular Weight | 216.03 g/mol | Sigma-Aldrich, PubChem[2] |

| Appearance | White to light yellow crystal powder | ChemicalBook[1] |

| Melting Point | 211-215 °C | Sigma-Aldrich |

| Boiling Point | Not readily available (likely decomposes) | N/A |

| pKa | 4.47 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Recrystallized from dichloromethane (B109758) and methanol.[3] General solubility in organic solvents is noted for its ethyl ester derivative.[4] | ResearchGate[3], Chem-Impex |

Note on Boiling Point: A definitive boiling point for this compound is not reported in the literature. This is common for complex organic molecules, which often decompose at temperatures below their boiling point under atmospheric pressure.[5]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general and effective method for the synthesis of this compound from 4-aminobenzoic acid.

Materials:

-

4-aminobenzoic acid

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF) in a suitable reaction flask.

-

To this solution, add 100 mmol of N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction, pour the mixture into 100 mL of water. A solid precipitate will form.

-

Collect the product by filtration.

-

Wash the collected solid with water.

-

Dry the product under a vacuum to yield this compound.[1]

The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.[1]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 190 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure sample, this range should be narrow.[6][7]

Synthesis Workflow

The synthesis of this compound is a straightforward bromination reaction. The following diagram illustrates the workflow from starting material to final product.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 6311-37-1 [chemicalbook.com]

- 2. This compound | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Melting Point of 4-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Amino-3-bromobenzoic acid, a crucial physical property for its identification, purity assessment, and application in research and drug development. This document outlines the reported melting point, details the experimental protocols for its determination, and presents a generalized workflow for accurate measurement.

Core Data Presentation

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

| Chemical Compound | CAS Number | Molecular Formula | Reported Melting Point (°C) | Purity | Source |

| This compound | 6311-37-1 | C₇H₆BrNO₂ | 211-215 | 97% | Sigma-Aldrich[1] |

Experimental Protocols for Melting Point Determination

The determination of a compound's melting point is a fundamental analytical technique in chemistry. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is a widely used and accessible method for determining the melting point of a solid organic compound.[2][3]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.[2]

Detailed Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.[2]

-

Obtain a capillary tube sealed at one end.[4]

-

Press the open end of the capillary tube into the powdered sample.[4]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[4] The packed sample height should be between 2-3 mm.[4][5]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.[2] Modern apparatuses have a built-in heater, a light source, and a magnifying lens for observation.

-

Place a calibrated thermometer or a digital temperature probe in the designated port of the apparatus.

-

-

Melting Point Determination:

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[3]

-

Controlled Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[6] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[3][6]

-

Observation: Carefully observe the sample through the magnifying lens.

-

Record the Melting Range:

-

The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2°C).[3]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point.[7]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[8][9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak in the DSC thermogram.[8] The peak of this curve corresponds to the melting temperature.[8]

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan with a lid using a sample press.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan (an empty, sealed aluminum pan) into the DSC cell.

-

Program the instrument with the desired temperature profile. This typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10°C/min), and a final isothermal period.

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

-

The resulting thermogram will show a peak corresponding to the melting of the sample.

-

The onset temperature of the peak is often reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the melting point of this compound using the capillary method and the principle of DSC.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Principle of DSC for Melting Point Measurement.

References

- 1. 4-氨基-3-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. m.youtube.com [m.youtube.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Navigating the Solubility Landscape of 4-Amino-3-bromobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility profile of 4-Amino-3-bromobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its solubility characteristics and the methodologies for its determination.

Introduction

This compound (CAS No. 6311-37-1) is a substituted aromatic compound with significant applications in organic synthesis. It serves as a crucial building block in the creation of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2] Its utility also extends to the manufacturing of dyes and pigments and in biochemical research, including studies on enzyme inhibition.[1][2] Understanding the solubility of this compound is paramount for its effective use in these applications, from reaction kinetics to formulation and bioavailability.

Quantitative Solubility Profile

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information from related compounds provide valuable insights into its expected solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dichloromethane | Implied Soluble | Recrystallization solvent |

| Methanol | Implied Soluble | Recrystallization solvent |

For context, the solubility of the parent compound, 4-Aminobenzoic acid, is well-documented and provides a useful benchmark.

Table 2: Quantitative Solubility of 4-Aminobenzoic Acid (CAS No. 150-13-0)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 30 | 6.11 |

It is important to note that the presence of the bromine atom in this compound will influence its polarity and crystal lattice energy, likely altering its solubility profile compared to 4-Aminobenzoic acid.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a detailed methodology based on the widely accepted shake-flask method. This protocol is designed to provide a reliable and reproducible means of determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-determined volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

To further separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be effectively visualized.

References

An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-3-bromobenzoic acid, a key chemical intermediate in various fields of research and development. This document details its chemical properties, synthesis protocols, and significant applications, presenting data in a clear and accessible format for scientific professionals.

Core Data Presentation

The IUPAC name for this compound is This compound .[1] It is also commonly known as 3-bromo-4-aminobenzoic acid.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | PubChem |

| Molecular Weight | 216.03 g/mol | [2] |

| Melting Point | 211-215 °C | [2] |

| Predicted pKa | 4.47 ± 0.10 | ChemicalBook |

| LogP (Octanol/Water) | 1.60 | Stenutz |

| Appearance | White to light yellow or tan crystalline powder | ChemicalBook, Chem-Impex |

Solubility Profile

-

Water : The compound can be precipitated from an aqueous solution, suggesting limited solubility in water.

-

Organic Solvents : It is soluble in methanol (B129727) and dichloromethane (B109758), as evidenced by its recrystallization from these solvents.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthesis protocols are outlined below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method involves the direct bromination of 4-aminobenzoic acid using N-bromosuccinimide in a polar aprotic solvent.

Materials:

-

4-aminobenzoic acid

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Water

Procedure:

-

Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).

-

Add 100 mmol of N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the precipitate with water and dry under vacuum.

This protocol typically yields around 70% of the target compound, this compound.

Protocol 2: Bromination using Ammonium (B1175870) Bromide and Hydrogen Peroxide

This alternative method employs a greener approach using hydrogen peroxide as the oxidant.

Materials:

-

4-aminobenzoic acid (2 g, 0.0146 mol)

-

Ammonium bromide (1.5 g, 0.016 mol)

-

Acetic acid (15 ml)

-

Hydrogen peroxide (0.545 g, 0.016 mol)

-

Water

-

Dichloromethane

-

Methanol

Procedure:

-

In a 25 ml flask, combine 4-aminobenzoic acid and ammonium bromide in acetic acid.

-

Add hydrogen peroxide dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Stop the stirring and allow the precipitate to settle.

-

Filter the precipitate and wash it with water.

-

For further purification, the product can be recrystallized from a mixture of dichloromethane and methanol.[3]

Applications and Biological Significance

This compound is a versatile building block in organic synthesis. Its primary applications include:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[4]

-

Dyes and Pigments : The chemical structure of this compound makes it a useful precursor in the manufacturing of dyes and pigments.[4]

-

Agrochemicals : It is utilized in the development of herbicides and pesticides.[4]

-

Material Science : This compound is used in the formulation of polymers and resins for coatings and adhesives.[4]

-

Biochemical Research : In a laboratory setting, it is used in studies related to enzyme inhibition and protein interactions.[4]

As of the current literature, there are no well-defined signaling or metabolic pathways in which this compound is a primary actor. Its biological significance is primarily derived from its role as a scaffold in the synthesis of biologically active molecules.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound via the two protocols described above.

Caption: Synthesis workflows for this compound.

Logical Relationship of Applications

The following diagram illustrates the role of this compound as a central intermediate in various chemical industries.

Caption: Applications of this compound.

References

4-Amino-3-bromobenzoic acid chemical structure

An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a versatile building block in pharmaceutical and chemical research. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development and organic synthesis.

This compound is an aromatic compound featuring a benzoic acid core substituted with both an amino and a bromo group.

Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) NMR data provides detailed information about the chemical environment of hydrogen atoms within the molecule.

¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for this compound. The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (D6-DMSO).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.39 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.89 | Doublet | 1H | Aromatic H |

| 7.63 | Doublet of Doublets | 1H | Aromatic H |

| 6.78 | Doublet | 1H | Aromatic H |

| 6.10 | Singlet | 2H | Amine (-NH₂) |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining ¹H NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation : Weigh approximately 5-10 mg of the solid sample.[1]

-

Dissolution : Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., D6-DMSO, CDCl₃) in a small vial.[1]

-

Transfer : If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1] The solution should be clear and free of particulate matter.[1]

-

Data Acquisition : Place the NMR tube in the spectrometer. The field is shimmed to improve homogeneity. A standard ¹H NMR experiment is then run. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[2]

-

Referencing : Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS) at 0.00 ppm, or to the residual solvent peak.[1][3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.

Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (very broad) |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H (Amine) | Bending |

| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~1250 | C-N (Aromatic Amine) | Stretching |

| Below 850 | C-H (Aromatic Ring) | Out-of-plane Bending |

| Below 800 | C-Br | Stretching |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4]

-

Grinding : Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[4]

-

Pellet Formation : Place the powdered mixture into a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]

-

Analysis : Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[5] The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation to generate the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[6]

Mass Spectrometry Data

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [7] |

| Molecular Weight | 216.03 g/mol | [7] |

| Exact Mass | 214.95819 Da | [7] |

Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.96547 | 135.5 |

| [M+Na]⁺ | 237.94741 | 146.9 |

| [M-H]⁻ | 213.95091 | 140.5 |

| [M+NH₄]⁺ | 232.99201 | 156.5 |

| [M+K]⁺ | 253.92135 | 135.6 |

Data obtained from computational predictions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for analyzing a small organic molecule via ESI-MS is as follows:

-

Stock Solution Preparation : Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[8][9] High-purity solvents are recommended.[6]

-

Dilution : Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an appropriate solvent mixture (e.g., methanol, acetonitrile, water, or combinations thereof).[8] The final concentration should be in the microgram per mL range.[8] To enhance protonation for positive ion mode, 0.1% formic acid can be added to the solvent.[6]

-

Sample Infusion : The diluted sample solution is then introduced into the mass spectrometer's electrospray source, often via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]

-

Ionization and Analysis : A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻) are formed and enter the mass analyzer, which separates them based on their mass-to-charge ratio.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. rtilab.com [rtilab.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-3-bromobenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details two primary synthetic methodologies, starting from the readily available 4-aminobenzoic acid. It includes detailed experimental protocols, a comparative analysis of the methods, and characterization data for the final product, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and other specialty chemicals. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with the strategic placement of a bromine atom, allows for diverse subsequent chemical transformations. This guide focuses on the direct bromination of 4-aminobenzoic acid, a common and efficient route to this important intermediate.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from 4-aminobenzoic acid are presented: electrophilic bromination using ammonium (B1175870) bromide and hydrogen peroxide, and bromination with N-bromosuccinimide (NBS).

Method 1: Bromination with Ammonium Bromide and Hydrogen Peroxide

This method offers an environmentally benign approach, generating the electrophilic bromine species in situ from ammonium bromide and hydrogen peroxide in an acidic medium.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the selective bromination of aromatic compounds. This method provides a reliable and high-yielding alternative to using elemental bromine.[1]

Comparative Data

The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.

| Parameter | Method 1: NH4Br/H2O2 | Method 2: NBS |

| Brominating Agent | Bromine (generated in situ) | N-Bromosuccinimide |

| Solvent | Acetic Acid | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 3 hours | 18 hours |

| Reported Yield | Precipitate Obtained[2][3] | 70%[1] |

| Work-up | Filtration and washing | Precipitation in water, filtration, and washing |

Experimental Protocols

Detailed Protocol for Method 1: Bromination with NH4Br/H2O2

This protocol is adapted from the procedure described by Krishna Mohan et al. (2004) as cited in Arshad et al. (2009).[2][3]

Materials:

-

4-Aminobenzoic acid (2 g, 0.0146 mol)

-

Ammonium bromide (1.5 g, 0.016 mol)

-

Acetic acid (15 ml)

-

Hydrogen peroxide (0.545 g, 0.016 mol)

-

Water

Procedure:

-

In a 25 ml flask, charge 4-aminobenzoic acid and ammonium bromide in acetic acid.

-

Stir the mixture at room temperature.

-

Add hydrogen peroxide dropwise to the mixture.

-

Continue stirring at room temperature for 3 hours.

-

Allow the precipitate to settle.

-

Filter the precipitate and wash with water.

-

Recrystallize the product from a mixture of dichloromethane and methanol for purification.

Detailed Protocol for Method 2: Bromination with NBS

This protocol is based on the general procedure found for the synthesis of 3-bromo-4-aminobenzoic acid.[1]

Materials:

-

4-Aminobenzoic acid (100 mmol)

-

N-Bromosuccinimide (NBS, 100 mmol)

-

N,N-Dimethylformamide (DMF, 50 mL)

-

Water

Procedure:

-

Dissolve 4-aminobenzoic acid in DMF in a suitable reaction flask.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction, pour the mixture into water (100 mL) to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the product with water and dry under vacuum.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and physical methods.

| Property | Data |

| Molecular Formula | C7H6BrNO2[4][5] |

| Molecular Weight | 216.03 g/mol [4][5] |

| Melting Point | 211-215 °C |

| Appearance | White to light yellow crystal powder[1] |

| ¹H NMR (DMSO-d6) | δ 6.10 (s, 2H), 6.78 (d, 1H), 7.63 (dd, 1H), 7.89 (d, 1H), 12.39 (br s, 1H)[1] |

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using Graphviz.

Caption: Comparative experimental workflows for the synthesis of this compound.

Caption: Simplified reaction pathway for the electrophilic bromination of 4-aminobenzoic acid.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound from 4-aminobenzoic acid. The choice between the ammonium bromide/hydrogen peroxide method and the N-bromosuccinimide method will depend on factors such as desired yield, reaction time, and environmental considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-bromobenzoic acid, a versatile molecule with significant applications in medicinal chemistry and materials science. This document details its (presumed) historical discovery, synthesis methodologies, physicochemical properties, and its role as a key building block in the development of novel therapeutic agents. Particular focus is given to its antibacterial mechanism of action targeting the bacterial ribosome, with its potential in anticancer research also explored. This guide aims to be an essential resource for researchers and professionals engaged in the study and application of this compound.

Introduction and Historical Context

This compound, a substituted derivative of the ubiquitous para-aminobenzoic acid (PABA), has emerged as a crucial intermediate in organic synthesis. While the precise historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its development can be contextualized within the broader exploration of substituted aminobenzoic acids in the late 19th and early 20th centuries. The functionalization of the PABA scaffold has been a cornerstone of medicinal chemistry, leading to the discovery of a wide range of therapeutic agents.[1] The introduction of a bromine atom at the 3-position of the PABA structure significantly alters its electronic and steric properties, enhancing its utility as a precursor for a variety of bioactive molecules and specialized chemicals.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 6311-37-1 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | |

| Melting Point | 211-215 °C | |

| Appearance | White to light yellow crystal powder | [1] |

| pKa (Predicted) | 4.47 ± 0.10 | [4] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pna2₁ | [5] |

| Unit Cell Dimensions | a = 24.3968(11) Å, b = 4.8388(2) Å, c = 12.8040(5) Å | [5] |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and effective protocols are detailed below.

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This method involves the direct electrophilic bromination of 4-Aminobenzoic acid using N-Bromosuccinimide as the bromine source.

Experimental Protocol:

-

Dissolution: Dissolve 4-Aminobenzoic acid (100 mmol) in N,N-dimethylformamide (DMF, 50 mL).

-

Bromination: Add N-Bromosuccinimide (NBS, 100 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Precipitation: Upon completion of the reaction, pour the mixture into water (100 mL) to precipitate the solid product.

-

Isolation and Purification: Collect the product by filtration, wash with water, and dry under vacuum. This procedure typically affords the target compound in approximately 70% yield.[1][6]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound using NBS.

Method 2: Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide

This method offers an alternative route using a combination of hydrogen peroxide and ammonium bromide in an acidic medium.

Experimental Protocol:

-

Charging the Flask: Charge a 25 ml flask with 4-Amino Benzoic acid (2 g, 0.0146 mol), ammonium bromide (1.5 g, 0.16 mol), and acetic acid (15 ml).[7]

-

Addition of Oxidant: Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[7]

-

Reaction: Stir the mixture at room temperature for 3 hours.[7]

-

Isolation: Stop stirring and allow the precipitate to settle. Filter the precipitate and wash it with water.[7]

-

Recrystallization: For X-ray quality crystals, recrystallize the product from a dichloromethane (B109758) and methanol (B129727) mixture.[7]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound using H₂O₂/NH₄Br.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): A representative ¹H NMR spectrum shows the following signals: δ 6.10 (s, 2H, -NH₂), 6.78 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 12.39 (br s, 1H, -COOH).[1][6]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its applications span several therapeutic areas.

Antibacterial Activity

This compound has been identified as an antibacterial agent. Its mechanism of action involves binding to the bacterial ribosome, specifically to the 50S ribosomal subunit. This interaction is thought to occur at the peptidyl transferase center, thereby inhibiting protein synthesis and subsequently halting bacterial growth and cell division. This targeted action makes it an interesting scaffold for the development of novel antibiotics.

Signaling Pathway Diagram:

Caption: Inhibition of bacterial protein synthesis by this compound.

Anticancer Potential

Derivatives of this compound are being investigated for their potential in cancer therapy. As an analog of phenylalanine, it may interfere with protein-protein interactions that are crucial for processes like DNA replication in cancer cells. Further research is needed to elucidate the specific signaling pathways and molecular targets involved in its potential anticancer activity.

Other Therapeutic and Industrial Applications

Beyond its direct therapeutic potential, this compound serves as a key intermediate in the synthesis of:

-

Anti-inflammatory and Analgesic Drugs: Its structure is a valuable scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.[2][10]

-

Dyes and Pigments: The amino and carboxylic acid functionalities, combined with the aromatic ring, make it a suitable precursor for the synthesis of various dyes and pigments.[2][10]

-

Agrochemicals: It is utilized in the development of herbicides and pesticides.[10]

-

Materials Science: The compound finds applications in the formulation of polymers and resins.[11]

Conclusion

This compound is a molecule of significant interest to the scientific and industrial communities. Its versatile chemical nature, coupled with its demonstrated biological activity, positions it as a valuable tool in drug discovery and a key component in the synthesis of a wide array of chemical products. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its potential as a therapeutic agent. Further research into its historical origins, a more detailed exploration of its spectroscopic characteristics, and a deeper understanding of its interactions with biological systems will undoubtedly unlock even greater potential for this multifaceted compound.

References

- 1. This compound | 6311-37-1 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6311-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-4-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-3-bromobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Bromobenzoic acid(586-76-5) 13C NMR [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 4-Amino-3-bromobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. This document outlines typical quality specifications, potential impurities, and detailed experimental protocols for the analysis of this compound.

Introduction

This compound (CAS No. 6311-37-1) is a substituted aromatic carboxylic acid widely used as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity is of paramount importance to ensure the quality, safety, and efficacy of the final products. This guide details the analytical methods for assessing the quality of commercial this compound.

Commercial Specifications and Data Presentation

Commercial grades of this compound are typically available with a purity of 97% or higher.[1] The quality of the material is assessed through a variety of analytical techniques, which are summarized below.

Table 1: Typical Specifications for Commercial this compound

| Parameter | Typical Specification | Method of Analysis |

| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection |

| Assay (by HPLC) | ≥ 97.0% | High-Performance Liquid Chromatography (HPLC) |

| Assay (by Titration) | ≥ 97.0% | Acid-Base or Nitrite Titration |

| Melting Point | 211-215 °C | Capillary Method |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Residue on Ignition | ≤ 0.1% | Gravimetric |

| Heavy Metals | ≤ 10 ppm | USP <231> |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.0% | HPLC |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| CAS Number | 6311-37-1 | |

| Melting Point | 211-215 °C | |

| Appearance | White to light yellow crystal powder | [2] |

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. A common laboratory and potential industrial synthesis involves the bromination of 4-aminobenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[2]

Based on this synthesis, the following impurities can be anticipated:

-

Starting Material: Unreacted 4-aminobenzoic acid.

-

Over-brominated Species: 4-Amino-3,5-dibromobenzoic acid.

-

Isomeric Impurities: Other isomers of aminobromobenzoic acid, depending on the regioselectivity of the bromination.

-

Reagent Residues: Succinimide (a byproduct of NBS).

-

Solvent Residues: Residual N,N-dimethylformamide.

The following diagram illustrates the synthesis and potential process-related impurities.

References

Technical Guide: Safety and Handling of 4-Amino-3-bromobenzoic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of bioactive molecules, including potential inhibitors of critical signaling pathways. The guide summarizes key safety data, outlines detailed experimental protocols for its synthesis and use, and presents visual workflows and diagrams of relevant biological pathways to ensure safe and effective laboratory practices.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂. Its properties make it a versatile reagent in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystal powder | --INVALID-LINK-- |

| Melting Point | 211-215 °C | --INVALID-LINK-- |

| CAS Number | 6311-37-1 | --INVALID-LINK-- |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound[2]:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical safety goggles. |

| Skin Protection | Protective gloves (Nitrile rubber recommended), and a lab coat. |

| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved N95 (US) or type P2 (EN 143) dust mask. |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately[2]:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor. |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Ammonium (B1175870) bromide

-

Hydrogen peroxide (30% solution)

-

Acetic acid

Procedure:

-

To a flask containing acetic acid (15 ml), add 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.16 mol).

-

Stir the mixture at room temperature.

-

Slowly add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the stirring mixture.

-

Continue stirring at room temperature for 3 hours.

-

Stop stirring and allow the mixture to settle.

-

Filter the precipitate and wash it with water.

-

Recrystallize the product from a mixture of dichloromethane and methanol to obtain pure this compound[2].

Use of this compound as an Intermediate in the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid

This protocol outlines the use of a brominated aminobenzoic acid intermediate, for the synthesis of 4-Amino-3-cyclopropylbenzoic acid.

Step 1: Esterification of the Brominated Intermediate

-

Cool the reaction mixture from the bromination step to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.5 eq) to the mixture.

-

Remove the ice bath and heat the reaction mixture to reflux for 24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-amino-3-bromobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield methyl 4-amino-3-cyclopropylbenzoate.

Step 3: Saponification

-

Dissolve the methyl 4-amino-3-cyclopropylbenzoate in a suitable solvent (e.g., methanol or THF).

-

Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or lithium hydroxide).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Amino-3-cyclopropylbenzoic acid[3].

Visualization of Workflows and Signaling Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound powder in a laboratory setting.

Protein Kinase CK2 Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of Protein Kinase CK2, a key regulator of various cellular processes, including cell proliferation and survival. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the role of CK2.

Viral Neuraminidase Action in Influenza Infection

Derivatives of this compound have also been explored as inhibitors of microbial neuraminidase. In the context of influenza virus, neuraminidase is a critical enzyme for the release of new viral particles from infected host cells.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and its applications in chemical synthesis. This guide provides essential information to support researchers in their work with this compound, from laboratory safety to its potential role in the development of novel therapeutics targeting key signaling pathways.

References

Storage conditions for 4-Amino-3-bromobenzoic acid

An In-depth Technical Guide to the Storage of 4-Amino-3-bromobenzoic Acid

For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability, efficacy, and safety. This guide provides a detailed overview of the recommended storage conditions for this compound, drawing upon available data and general best practices for chemically similar compounds.

Overview of this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₂. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure, featuring both an amino and a carboxylic acid group, as well as a bromine atom, dictates its chemical reactivity and influences its stability under various environmental conditions.

Recommended Storage Conditions

While specific, long-term stability studies for this compound are not extensively published, recommendations can be compiled from supplier safety data sheets (SDS) and general knowledge of similar compounds, such as other halogenated benzoic acids and aromatic amino acids.

Data Presentation: Storage Parameters

The following table summarizes the recommended storage conditions for solid this compound.

| Parameter | Recommendation | Rationale & Remarks |

| Temperature | Cool, Room Temperature | General guidance from suppliers suggests storing in a cool place.[1][2][3] One supplier indicates room temperature storage for the continental US.[4] For long-term storage, refrigeration (2-8°C) is a common precautionary measure for aromatic amino acid derivatives to minimize degradation. |

| Humidity | Dry Environment | Store in a dry place.[5][6] The compound should be kept in a tightly closed container to prevent moisture absorption, which can lead to degradation or clumping.[1][2][5][7][8] |

| Light | Protect from Light | While specific photosensitivity data is unavailable, aromatic amino acids can be sensitive to light.[9] It is best practice to store in an opaque or amber container in a dark location. |

| Atmosphere | Standard Atmosphere | No requirement for an inert atmosphere is specified for the solid compound under normal storage conditions. |

| Container | Tightly Closed Container | To prevent contamination and moisture ingress, the container must be sealed tightly.[1][2][5][7][8] |

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Store away from incompatible materials to prevent hazardous reactions.[2][3][7][8] |

| Storage Class | 6.1C - Combustible, Acute Toxic | This classification indicates that the substance is a combustible solid with acute toxicity. |

Experimental Protocols and Stability Considerations

Protocol: Accelerated Stability Study

Objective: To assess the short-term stability of this compound under stressed environmental conditions to predict its long-term shelf life under recommended storage.

Methodology:

-

Sample Preparation: Aliquot approximately 1g of this compound from a single batch into several amber glass vials.

-

Initial Analysis (T=0): Perform initial characterization on a control sample kept at -20°C. Analytical methods should include:

-

High-Performance Liquid Chromatography (HPLC): To determine the initial purity and establish a baseline chromatogram.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Appearance: Record the initial color and physical form.

-

-

Storage Conditions: Place the vials in controlled environment chambers set to the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH

-

5°C

-

Ambient light at room temperature

-

-

Time Points: Test the samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: At each time point, analyze the samples using the same analytical methods as in the initial analysis.

-

Data Evaluation: Compare the results to the T=0 data. A significant change in purity (e.g., >2%), appearance, or the emergence of degradation peaks would indicate instability under those conditions.

Visualization of Storage Determination Workflow

The logical process for determining the appropriate storage conditions for a chemical like this compound can be visualized as a workflow.

Caption: Workflow for determining chemical storage conditions.

Conclusion

For this compound, the recommended storage is in a cool, dry, and dark place within a tightly sealed container. It should be kept separate from strong oxidizing agents, acids, and bases. While specific quantitative stability data is limited, following these guidelines, which are standard for similar chemical compounds, will help ensure the material's integrity for research and development activities. For critical applications, it is advisable to perform in-house stability testing or re-qualify the material after prolonged storage.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. ehs.com [ehs.com]

- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 4-Amino-3-bromobenzoic Acid

This technical guide provides a detailed crystallographic analysis of 4-amino-3-bromobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, supported by comprehensive data tables, detailed experimental protocols, and visual representations of its molecular and supramolecular structures. This information is critical for understanding the compound's physicochemical properties and its potential applications in pharmaceutical design and materials science.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁ with two independent molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | C₇H₆BrNO₂ | [1][2] |

| Formula Weight | 216.04 g/mol | [1][2] |

| Temperature | 296 K | [1][2] |

| Wavelength (Mo Kα) | 0.71073 Å | [1] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pna2₁ | [1] |

| Unit Cell Dimensions | ||

| a | 24.3968 (11) Å | [1][2] |

| b | 4.8388 (2) Å | [1][2] |

| c | 12.8040 (5) Å | [1][2] |

| Volume | 1511.53 (11) ų | [1][2] |

| Z | 8 | [1][2] |

| Calculated Density | 1.899 Mg/m³ | [1] |

| Absorption Coefficient (μ) | 5.38 mm⁻¹ | [1][2] |

| F(000) | 848 | [1] |

| Crystal Size | 0.22 x 0.16 x 0.14 mm | [2] |

| Data Collection and Refinement | ||

| Theta range for data collection | 1.7 to 28.7° | [1] |

| Measured Reflections | 9922 | [2] |

| Independent Reflections | 3908 | [2] |

| R_int | 0.027 | [2] |

| Final R indices [I>2σ(I)] | R1 = 0.030 | [2] |

| wR(F²) | 0.059 | [2] |

| Goodness-of-fit (S) | 1.00 | [2] |

| Data-to-parameter ratio | 18.3 | [1] |

| Largest diff. peak and hole | 0.44 and -0.49 eÅ⁻³ | [2] |

Molecular and Supramolecular Structure

The asymmetric unit of this compound contains two crystallographically independent molecules that exhibit slight conformational differences.[2] The core structure consists of a benzoic acid moiety substituted with an amino group at the C4 position and a bromine atom at the C3 position.